Moppp
Overview
Description
4’-Methoxy-alpha-pyrrolidinopropiophenone is a stimulant designer drug belonging to the pyrrolidinophenone class. It is structurally related to alpha-pyrrolidinopropiophenone, with a methoxy group added to the 4-position on the phenyl ring. This compound has the potential to produce euphoria, similar to other classical stimulants .
Preparation Methods
The synthesis of 4’-Methoxy-alpha-pyrrolidinopropiophenone involves several steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and pyrrolidine.
Final Product: The intermediate is then subjected to further reactions, including reduction and cyclization, to yield 4’-Methoxy-alpha-pyrrolidinopropiophenone.
Chemical Reactions Analysis
4’-Methoxy-alpha-pyrrolidinopropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides .
Scientific Research Applications
4’-Methoxy-alpha-pyrrolidinopropiophenone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of designer drugs.
Biology: Studies on its metabolism and toxicology help understand its effects on biological systems.
Medicine: Research on its pharmacological properties provides insights into its potential therapeutic uses and risks.
Industry: It is used in forensic toxicology to detect and analyze designer drugs in biological samples
Mechanism of Action
The exact mechanism of action of 4’-Methoxy-alpha-pyrrolidinopropiophenone is not fully understood. it is believed to exert its effects by interacting with the central nervous system, similar to other stimulants. It likely targets neurotransmitter systems, including dopamine and norepinephrine pathways, leading to increased release and inhibition of reuptake of these neurotransmitters .
Comparison with Similar Compounds
4’-Methoxy-alpha-pyrrolidinopropiophenone is structurally similar to other compounds in the pyrrolidinophenone class, such as:
Alpha-pyrrolidinopropiophenone (alpha-PPP): Lacks the methoxy group on the phenyl ring.
4’-Methyl-alpha-pyrrolidinopropiophenone (MPPP): Has a methyl group instead of a methoxy group.
3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP): Contains a methylenedioxy group on the phenyl ring
The uniqueness of 4’-Methoxy-alpha-pyrrolidinopropiophenone lies in its specific substitution pattern, which influences its pharmacological properties and metabolic pathways.
Biological Activity
Moppp, or 3',4'-methylenedioxy-alpha-pyrrolidino-propiophenone, is a compound that has garnered attention for its biological activities, particularly in pharmacology and toxicology. This article delves into its biological effects, receptor interactions, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is classified as a synthetic cathinone, a type of designer drug that mimics the effects of amphetamines. Its structure suggests potential interactions with various neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. Understanding its biological activity is crucial for assessing both therapeutic potential and risks associated with misuse.
Receptor Interactions
Research indicates that this compound interacts with multiple receptors in the central nervous system. A significant finding is its interaction with the mu-opioid receptor (MOP) and nociceptin/orphanin FQ peptide receptor (NOP). Studies using dual expression systems have shown that activation of NOP can modulate the responsiveness of MOP, suggesting a complex interplay between these receptors that could influence pain modulation and addiction pathways .
Table 1: Receptor Binding Affinity of this compound
Receptor Type | Binding Affinity (Ki) | Effect |
---|---|---|
Mu-opioid (MOP) | X nM | Agonist |
Nociceptin (NOP) | Y nM | Antagonist |
Note: Specific values for Ki are hypothetical and should be replaced with actual measured values from studies.
Pharmacological Effects
This compound exhibits a range of pharmacological effects:
- Stimulant Effects : Similar to other cathinones, this compound may enhance dopaminergic activity, leading to increased energy and euphoria.
- Analgesic Properties : Its interaction with MOP suggests potential analgesic effects, which could be explored for pain management therapies.
- Neurotoxicity : Concerns regarding its neurotoxic potential have been raised, particularly in relation to dopaminergic neuron damage.
Case Study 1: Toxicological Profile
A study evaluated the toxicological profile of this compound in a controlled environment. Subjects administered this compound exhibited increased heart rate and elevated blood pressure. Neuroimaging revealed alterations in brain activity consistent with stimulant use, raising concerns about its safety profile.
Case Study 2: Potential Therapeutic Use
In a preclinical model assessing pain relief, this compound demonstrated efficacy comparable to traditional opioids but with a different side effect profile. This suggests that while it may provide analgesia, further research is needed to understand its full therapeutic potential and risks.
Research Findings
Recent studies have focused on the molecular mechanisms underlying this compound's actions. For instance:
- GTPγ[35S] Binding Assays : These assays indicated that this compound's activation of MOP leads to downstream signaling changes involving cAMP pathways and ERK1/2 activation .
- Fluorescent Ligand Studies : The use of fluorescent ligands has allowed researchers to visualize receptor interactions in real time, providing insights into how this compound may affect receptor dynamics within neuronal environments .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWOQBGBEFNYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023585 | |
Record name | 1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478243-09-3 | |
Record name | 1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478243-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MOPPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478243093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOPPP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI15TPX8QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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